

An In-depth Technical Guide to 3-(Trifluoromethyl)thiophenol

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)thiophenol

Cat. No.: B1345641

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Trifluoromethyl)thiophenol**, a versatile chemical intermediate with significant applications in materials science and medicinal chemistry. This document details its chemical and physical properties, synthesis methodologies, and its role in the development of self-assembled monolayers, organic semiconductors, and biologically active compounds.

Chemical and Physical Properties

3-(Trifluoromethyl)thiophenol, identified by the CAS number 937-00-8, is an organofluorine compound featuring a trifluoromethyl group and a thiol functional group attached to a benzene ring.^{[1][2][3]} This unique combination of functional groups imparts distinct properties that make it a valuable reagent in various chemical syntheses.^[1]

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference(s)
CAS Number	937-00-8	[1][2][3]
IUPAC Name	3-(Trifluoromethyl)benzenethiol	[1][3]
Synonyms	3-Mercaptobenzotrifluoride, m-(Trifluoromethyl)thiophenol	[1]
Molecular Formula	C ₇ H ₅ F ₃ S	[1][2][3]
Molecular Weight	178.18 g/mol	[1][2]
Canonical SMILES	<chem>C1=CC(=CC(=C1)S)C(F)(F)F</chem>	[1]
InChI Key	SCURCOWZQJIUGR-UHFFFAOYSA-N	[1][2]

Table 2: Physical and Spectroscopic Properties

Property	Value	Reference(s)
Appearance	Clear, colorless liquid	[4]
Boiling Point	62 °C at 11 torr	[5]
Density	1.314 g/cm ³	[5]
Refractive Index	1.4875-1.4925 @ 20 °C	[4]
Flash Point	63 °C	[5]
Vapor Pressure	1.5 ± 0.3 mmHg at 25 °C (Predicted)	[5]
LogP	2.99410	[5]
IR Spectroscopy	Aromatic C-H stretch at 3049 cm ⁻¹	[1]

Synthesis and Reactivity

Several synthetic routes have been developed for the preparation of **3-(Trifluoromethyl)thiophenol**. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction of a suitable precursor.[\[1\]](#)

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

A general procedure for the synthesis of trifluoromethyl-substituted thiophenols involves the reaction of a trifluoromethyl-substituted chlorobenzene with a sulfur nucleophile, such as sodium hydrosulfide, in a polar aprotic solvent.[\[6\]](#)

- Reactants: 3-Chlorobenzotrifluoride, Sodium Hydrosulfide (NaSH)
- Solvent: N,N-Dimethylacetamide (DMAc)
- Procedure:
 - In a reaction vessel, dissolve 3-chlorobenzotrifluoride in DMAc.
 - Add sodium hydrosulfide to the solution.
 - Heat the reaction mixture with stirring at a temperature ranging from 50°C to 150°C for 12 to 18 hours.
 - After the reaction is complete, cool the mixture and acidify with dilute sulfuric acid to a pH of 2-5.
 - The product, **3-(trifluoromethyl)thiophenol**, is then isolated by distillation.[\[6\]](#)

Reactivity: The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the thiophenol moiety.[\[1\]](#) **3-(Trifluoromethyl)thiophenol** can undergo various chemical transformations, including oxidation to form disulfides, and can serve as a versatile building block in organic synthesis.[\[1\]](#)

Applications in Materials Science

The unique properties of **3-(Trifluoromethyl)thiophenol** make it a valuable component in the fabrication of advanced materials, particularly in the areas of self-assembled monolayers and organic electronics.[\[1\]](#)

The thiol group of **3-(Trifluoromethyl)thiophenol** exhibits a strong affinity for gold surfaces, enabling the formation of well-ordered self-assembled monolayers (SAMs).[1] These SAMs can be used to modify the surface properties of materials, enhancing their corrosion resistance and biocompatibility.[1]

Experimental Protocol: Formation of SAMs on Gold

The following is a general protocol for the formation of thiol-based SAMs on a gold substrate, which can be adapted for **3-(Trifluoromethyl)thiophenol**.^[7]

- Materials: Gold-coated substrate, **3-(Trifluoromethyl)thiophenol**, 200 proof ethanol, cleaning solution (e.g., piranha solution), nitrogen gas.
- Procedure:
 - Thoroughly clean the gold substrate.
 - Prepare a dilute solution (e.g., 1 mM) of **3-(Trifluoromethyl)thiophenol** in ethanol.
 - Immerse the clean gold substrate in the thiol solution.
 - Allow the self-assembly process to proceed for 24-48 hours to ensure a well-ordered monolayer.^[7]
 - Remove the substrate from the solution, rinse with ethanol, and dry under a stream of nitrogen.



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A simplified workflow for the formation of a self-assembled monolayer on a gold substrate.

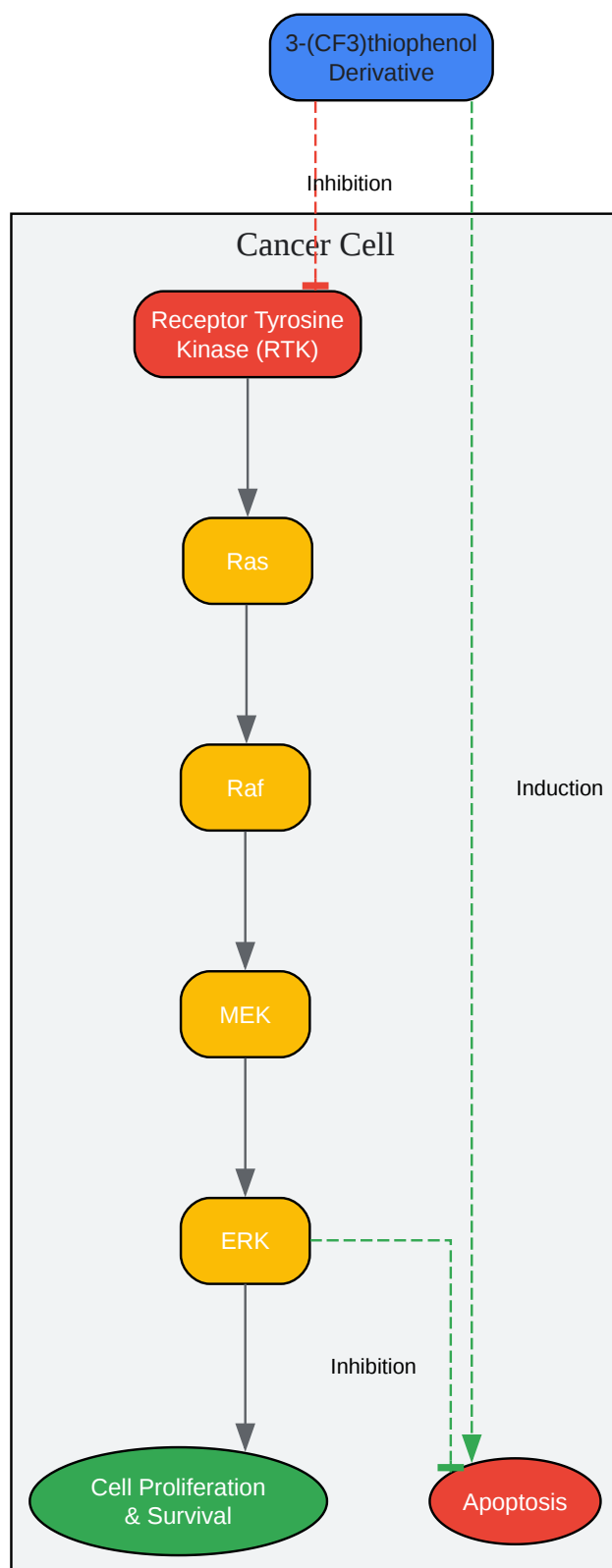
3-(Trifluoromethyl)thiophenol serves as a valuable building block in the synthesis of organic semiconductors.[1] Its electron-withdrawing nature can be utilized to tune the electronic properties of conjugated materials used in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][8] Thiophene-based organic semiconductors are a significant area of research due to their potential in creating flexible and low-cost electronic devices.[8]

Relevance in Drug Development

The incorporation of a trifluoromethyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and membrane permeability. Derivatives of **3-(Trifluoromethyl)thiophenol** have shown promise as antimicrobial and anticancer agents.[1]

While specific signaling pathways for derivatives of **3-(Trifluoromethyl)thiophenol** are not extensively detailed in the available literature, thiophene-containing compounds are known to exhibit a range of biological activities.[9][10] For instance, some thiophene derivatives have been investigated as inhibitors of various enzymes and modulators of signaling pathways implicated in cancer.

Given the known anticancer activity of some trifluoromethyl-containing thiazolo[4,5-d]pyrimidine derivatives, a hypothetical signaling pathway can be proposed.[9] It is important to note that this is a generalized representation, and the specific molecular targets for derivatives of **3-(Trifluoromethyl)thiophenol** would require further experimental validation.



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A hypothetical signaling pathway illustrating the potential anticancer mechanism of a derivative.

This diagram illustrates a common cancer-related signaling pathway, the MAPK/ERK pathway, which is often targeted by anticancer drugs. A hypothetical derivative of **3-(Trifluoromethyl)thiophenol** could potentially inhibit a receptor tyrosine kinase (RTK), leading to the downregulation of this pro-survival pathway and the induction of apoptosis (programmed cell death).

Safety and Handling

3-(Trifluoromethyl)thiophenol is considered hazardous.^[11] It may be toxic if swallowed, in contact with skin, or if inhaled.^[1] It is also known to cause skin and serious eye irritation.^[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).^[11]

Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available scientific literature. It is not a substitute for detailed experimental protocols or safety data sheets. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

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